molecular formula C14H13N7O3 B11196859 4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide

4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide

Cat. No.: B11196859
M. Wt: 327.30 g/mol
InChI Key: AXZOBDFFNOOHDP-UHFFFAOYSA-N
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Description

4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide is a heterocyclic compound that belongs to the class of imidazo[4,3-C][1,2,4]triazines. This compound is characterized by the presence of an imidazole ring fused with a triazine ring, which is further substituted with an amino group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high purity and yield of the desired product. The process is highly selective and allows for the preparation of a library of novel compounds with varying substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production. The use of microwave irradiation in industrial settings can enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[4,3-C][1,2,4]triazine derivatives.

Scientific Research Applications

4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C14H13N7O3

Molecular Weight

327.30 g/mol

IUPAC Name

4-amino-3-N-(3-methoxyphenyl)imidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

InChI

InChI=1S/C14H13N7O3/c1-24-8-4-2-3-7(5-8)18-14(23)9-11(15)21-6-17-10(12(16)22)13(21)20-19-9/h2-6H,15H2,1H3,(H2,16,22)(H,18,23)

InChI Key

AXZOBDFFNOOHDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)N)N

Origin of Product

United States

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